2-Phenoxybenzamide
Overview
Description
2-Phenoxybenzamide is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzamide, where a phenoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, a one-pot synthesis method can be employed, where 2-aminophenol is reacted with benzoyl chloride in the presence of a suitable catalyst. This method allows for the continuous production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: It is used in the production of polymers and other advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Phenoxybenzamide involves its interaction with specific molecular targets. For instance, in its antimalarial application, it targets the enzymes involved in the metabolic pathways of Plasmodium falciparum, disrupting the parasite’s life cycle . In medicinal applications, it may interact with various receptors and enzymes, leading to its therapeutic effects.
Comparison with Similar Compounds
2-Phenoxybenzamide can be compared with other benzamide derivatives such as:
Phenoxybenzamine: Used as an antihypertensive agent due to its alpha-receptor blocking activity.
2-Phenylbenzimidazole: Known for its UV-absorbing properties and used in sunscreens.
Properties
IUPAC Name |
2-phenoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOBMTYEDBBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391112 | |
Record name | 2-phenoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72084-13-0 | |
Record name | 2-phenoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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